Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate
Description
Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with three phenyl groups and an allyl group, along with a perchlorate anion.
Properties
CAS No. |
61655-12-7 |
|---|---|
Molecular Formula |
C26H22ClNO4 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-prop-2-enylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C26H22N.ClHO4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h2-17,19-20H,1,18H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
BKCWWJLHHYIDEW-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
Scientific Research Applications
Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, tetrafluoroborate
- Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, chloride
- Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, bromide
Uniqueness
Pyridinium, 2,4,6-triphenyl-1-(2-propenyl)-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct physicochemical properties compared to its analogs. The perchlorate anion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
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